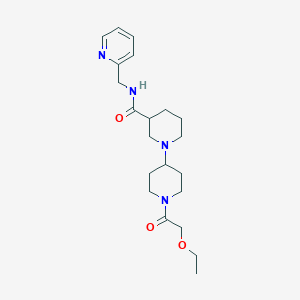![molecular formula C15H15N5OS B5344553 N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B5344553.png)
N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-(pyrimidin-2-ylthio)acetamide, commonly known as MIP-TA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIP-TA is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
MIP-TA works by binding to the active site of certain enzymes, preventing them from carrying out their normal cellular functions. This inhibition can lead to a range of downstream effects, including changes in cellular signaling pathways and alterations in gene expression. The specific mechanism of action of MIP-TA varies depending on the enzyme being targeted, making it a versatile tool for studying a wide range of biochemical processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MIP-TA depend on the specific enzyme being targeted. In some cases, MIP-TA has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. In other cases, MIP-TA has been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of MIP-TA is its selectivity for certain enzymes, which allows for precise control over the biochemical processes being studied. Additionally, MIP-TA is a small molecule inhibitor, making it easy to deliver to cells and tissues. However, one limitation of MIP-TA is its specificity for certain enzymes, which may limit its applicability in certain research contexts.
Orientations Futures
There are many potential future directions for research involving MIP-TA. One area of interest is the development of MIP-TA-based therapeutics for the treatment of cancer and other diseases. Additionally, researchers may continue to investigate the specific mechanisms of action of MIP-TA and its effects on cellular signaling pathways. Finally, there may be opportunities to optimize the synthesis and delivery of MIP-TA to improve its efficacy and applicability in scientific research.
Méthodes De Synthèse
The synthesis of MIP-TA involves a multi-step process that begins with the preparation of the key intermediate, 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This intermediate is then reacted with pyrimidine-2-thiol to form the desired product, MIP-TA. The synthesis of MIP-TA has been optimized to ensure high yields and purity, making it a reliable and cost-effective compound for scientific research.
Applications De Recherche Scientifique
MIP-TA has been used in a wide range of scientific research applications, including studying the role of specific enzymes in disease states, investigating cellular signaling pathways, and identifying potential drug targets. MIP-TA has been shown to selectively inhibit the activity of certain enzymes, making it a valuable tool for studying their function and regulation.
Propriétés
IUPAC Name |
N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-11-4-2-7-20-12(9-19-14(11)20)8-18-13(21)10-22-15-16-5-3-6-17-15/h2-7,9H,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFRJABAAZJMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CNC(=O)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344475.png)
![6-amino-2,3,4-trimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5344477.png)

![(2R*,3S*,6R*)-5-(cyclopropylcarbonyl)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5344534.png)

![ethyl {[2-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)phenyl]amino}acetate](/img/structure/B5344545.png)
![1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![N-{[(4-acetylphenyl)amino]carbonyl}-4-chlorobenzamide](/img/structure/B5344578.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5344587.png)